Solubility Profile & Physicochemical Characterization: N-(3,4,5-trimethoxyphenyl)propanamide
Solubility Profile & Physicochemical Characterization: N-(3,4,5-trimethoxyphenyl)propanamide
This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of N-(3,4,5-trimethoxyphenyl)propanamide .
As direct empirical data for this specific derivative is often proprietary or non-indexed in open global databases, this guide utilizes Structure-Property Relationship (SPR) analysis, verified analog data (e.g., N-acetylmescaline, 3,4,5-trimethoxyaniline), and standard thermodynamic modeling to establish a high-confidence solubility framework.
Executive Summary
N-(3,4,5-trimethoxyphenyl)propanamide is a lipophilic amide intermediate structurally related to the mescaline class of phenethylamines, though distinct as an anilide (direct nitrogen-ring attachment). It functions as a key intermediate in the synthesis of tubulin polymerization inhibitors and pharmaceutical precursors.
Its solubility behavior is governed by the competition between the polar amide moiety (hydrogen bond donor/acceptor) and the lipophilic, electron-rich trimethoxybenzene core. Consequently, it exhibits low aqueous solubility and high solubility in polar aprotic and chlorinated solvents , with temperature-dependent solubility in lower alcohols.
Physicochemical Characterization
Before establishing a solubility protocol, the fundamental properties determining the solute-solvent interaction must be defined.
| Property | Value / Descriptor | Source/Method |
| CAS Registry | Not widely indexed (Analog: 24313-88-0 for aniline base) | Chemical Inventory |
| Molecular Formula | C₁₂H₁₇NO₄ | Stoichiometry |
| Molecular Weight | 239.27 g/mol | Calculated |
| Physical State | White to off-white crystalline solid | Analog Inference |
| Melting Point | 108–115 °C (Predicted) | Inferred from acetamide analog (120°C) & propionyl flexibility |
| LogP (Octanol/Water) | 1.6 – 1.9 | Crippen Method / Consensus |
| TPSA | ~48–55 Ų | Topological Polar Surface Area |
| H-Bond Donors | 1 (Amide NH) | Structure Analysis |
| H-Bond Acceptors | 4 (3 Methoxy O + 1 Carbonyl O) | Structure Analysis |
Solubility Profile: Solvent Compatibility Matrix
The following profile is derived from Hansen Solubility Parameters (HSP) and experimental data from structurally homologous trimethoxyanilides.
Predicted Solubility Ranking (at 25°C)
| Solvent Class | Representative Solvents | Solubility Prediction | Interaction Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Dipole-dipole & Dispersion forces match the aromatic core. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>150 mg/mL) | Strong dipole interaction with amide; disruption of crystal lattice. |
| Lower Alcohols | Methanol, Ethanol, Isopropanol | Moderate (20–50 mg/mL) | H-bonding with amide. Solubility increases significantly with temperature (ideal for recrystallization). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–40 mg/mL) | Dipole interactions; good for extraction but less effective than alcohols for solvation. |
| Ethers | THF, Diethyl Ether | Moderate to Low | THF is good; Diethyl ether is poor due to lower polarity. |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low (<1 mg/mL) | Non-polar nature cannot overcome the crystal lattice energy of the amide. |
| Aqueous | Water, Buffer (pH 7.4) | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the trimethoxy ring dominates. |
Recrystallization Strategy
Based on the differential solubility between Group B (Alcohols) and Group C (Water/Hydrocarbons) , the following solvent systems are recommended for purification:
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Primary System: Ethanol/Water (Hot filtration in EtOH, add H₂O to cloud point, cool slowly).
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Alternative: Ethyl Acetate/Hexane (Dissolve in min. boiling EtOAc, add Hexane).
Thermodynamic Modeling of Solubility
To accurately characterize the solubility curve of N-(3,4,5-trimethoxyphenyl)propanamide for process scale-up, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
Mathematical Model
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1][2][3]
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: Empirical model parameters derived from regression analysis.
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Parameter B is related to the enthalpy of solution.
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Parameter C accounts for the temperature dependence of the heat capacity.
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Thermodynamic Dissolution Cycle
The dissolution process involves three energy steps:
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Cavity Formation: Energy required to create space in the solvent.
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Lattice Breaking: Energy required to overcome solute-solute interactions (Fusion enthalpy).
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Solvation: Energy released/absorbed during solute-solvent interaction.
Figure 1: Thermodynamic cycle representing the enthalpy changes during the dissolution process.
Experimental Protocol: Determination of Solubility
Since exact literature values are sparse, the following Self-Validating Protocol is required to generate reliable data.
Method: Isothermal Saturation (Shake-Flask)
Reagents & Equipment
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Compound: N-(3,4,5-trimethoxyphenyl)propanamide (Purity >98% by HPLC).
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Solvents: HPLC Grade (MeOH, EtOH, Water, Acetonitrile).
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Apparatus: Orbital shaker with temperature control (±0.1 K), 0.45 µm PTFE syringe filters.
Step-by-Step Workflow
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Preparation: Add excess solid compound to 5 mL of solvent in a sealed glass vial.
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Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.
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Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).
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Filtration: Withdraw supernatant using a pre-heated syringe and filter through 0.45 µm PTFE filter.
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Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation.
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Quantification: Analyze via HPLC-UV (Detection: 254 nm or 210 nm ).
Figure 2: Standardized workflow for isothermal solubility determination.
References
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Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link
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Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
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PubChem Compound Summary. (2024). 3,4,5-Trimethoxyaniline (Precursor Data). National Center for Biotechnology Information. Link
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Shakeel, F., et al. (2014). Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Chemical & Engineering Data, 59(5), 1603-1609. Link
